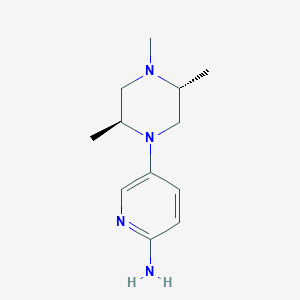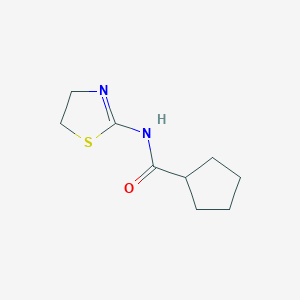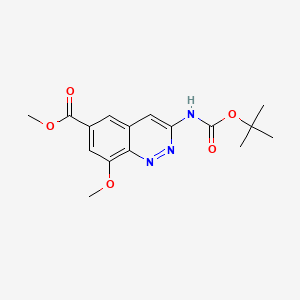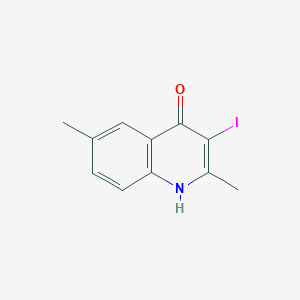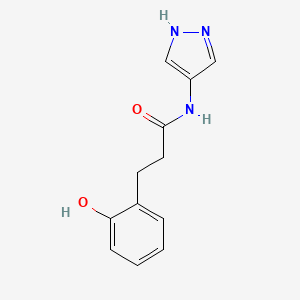
3-(2-hydroxyphenyl)-N-(1H-pyrazol-4-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-hydroxyphenyl)-N-(1H-pyrazol-4-yl)propanamide is an organic compound that features a hydroxyphenyl group and a pyrazolyl group attached to a propanamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-hydroxyphenyl)-N-(1H-pyrazol-4-yl)propanamide typically involves the reaction of 2-hydroxybenzaldehyde with 4-hydrazinylpyrazole to form an intermediate Schiff base, which is then reduced to the corresponding amine. This amine is subsequently acylated with a suitable acylating agent to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Análisis De Reacciones Químicas
Types of Reactions
3-(2-hydroxyphenyl)-N-(1H-pyrazol-4-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The amide group can be reduced to an amine.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 2-hydroxybenzaldehyde or 2-hydroxybenzoic acid.
Reduction: Formation of 3-(2-hydroxyphenyl)-N-(1H-pyrazol-4-yl)propanamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(2-hydroxyphenyl)-N-(1H-pyrazol-4-yl)propanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 3-(2-hydroxyphenyl)-N-(1H-pyrazol-4-yl)propanamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The hydroxyphenyl group can participate in hydrogen bonding, while the pyrazolyl group can engage in π-π interactions with aromatic residues in proteins .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(2-hydroxyphenyl)-N-(1H-pyrazol-3-yl)propanamide
- 3-(2-hydroxyphenyl)-N-(1H-pyrazol-5-yl)propanamide
- 3-(2-hydroxyphenyl)-N-(1H-imidazol-4-yl)propanamide
Uniqueness
3-(2-hydroxyphenyl)-N-(1H-pyrazol-4-yl)propanamide is unique due to the specific positioning of the pyrazolyl group, which can influence its binding affinity and selectivity towards certain molecular targets. This positional isomerism can result in different biological activities and chemical reactivity compared to its analogs .
Propiedades
Fórmula molecular |
C12H13N3O2 |
|---|---|
Peso molecular |
231.25 g/mol |
Nombre IUPAC |
3-(2-hydroxyphenyl)-N-(1H-pyrazol-4-yl)propanamide |
InChI |
InChI=1S/C12H13N3O2/c16-11-4-2-1-3-9(11)5-6-12(17)15-10-7-13-14-8-10/h1-4,7-8,16H,5-6H2,(H,13,14)(H,15,17) |
Clave InChI |
DXKFPFHRCBRLKQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)CCC(=O)NC2=CNN=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Oxaspiro[2.4]heptan-7-amine](/img/structure/B14888343.png)
![4-[(Furan-2-ylmethoxy)methyl]phenylZinc bromide](/img/structure/B14888349.png)
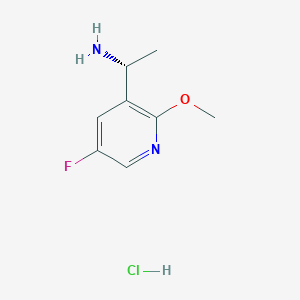
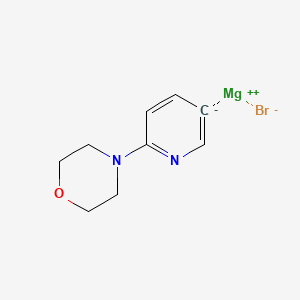
![6,8-Dimethyl-2-(methylamino)-6,8-diazaspiro[3.5]nonan-7-one](/img/structure/B14888371.png)

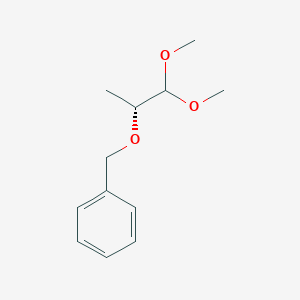
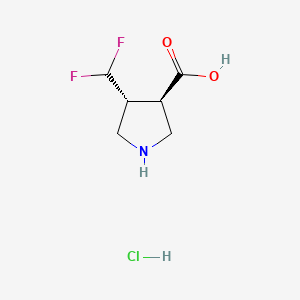
![9-hydroxy-4-methyl-4,5-dihydrobenzo[f][1,4]oxazepin-3(2H)-one](/img/structure/B14888401.png)
